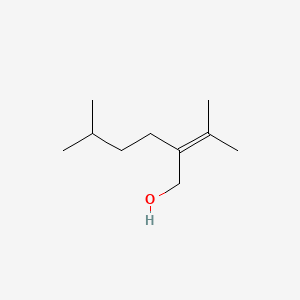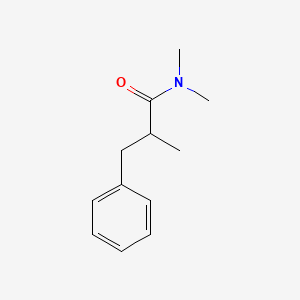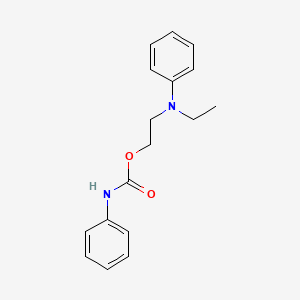
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is an organic compound with the molecular formula C10H18O. It is a derivative of lavandulol, a naturally occurring monoterpenoid alcohol found in lavender oil. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. typically involves the hydrogenation of lavandulol. The reaction is carried out under mild conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
[ \text{Lavandulol} + H_2 \rightarrow \text{4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The reaction is conducted in high-pressure reactors with continuous hydrogen supply. The catalyst is often supported on a solid matrix to facilitate easy separation and reuse. The reaction conditions are optimized to achieve high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress-related pathways.
類似化合物との比較
Similar Compounds
Lavandulol: The parent compound, known for its aromatic properties.
Geraniol: Another monoterpenoid alcohol with similar applications in perfumery and flavoring.
Linalool: A structurally related compound with widespread use in fragrances and cosmetics.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and biological activity compared to its parent compound and other similar compounds.
特性
CAS番号 |
62288-68-0 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylidenehexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3 |
InChIキー |
SDKONKRTCOVRFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)




![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)
![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)

